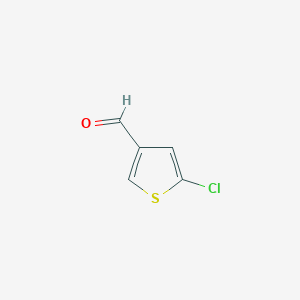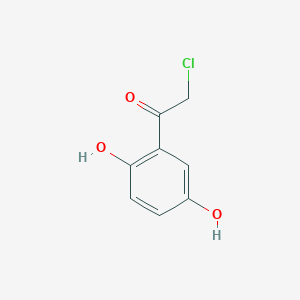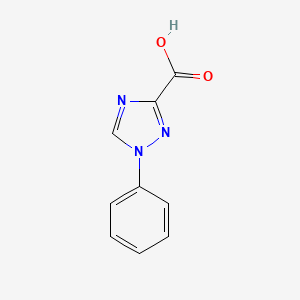
4-(2-羟乙基)环己醇
描述
“4-(2-Hydroxyethyl)cyclohexanol” is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 . It is a liquid at 20 degrees Celsius . It is also known by other names such as “2-(4-Hydroxycyclohexyl)ethanol” and "4-Hydroxycyclohexaneethanol" .
Synthesis Analysis
The synthesis of “4-(2-Hydroxyethyl)cyclohexanol” involves a two-stage process . In the first stage, it reacts with acetic acid at 18 - 21 degrees Celsius for approximately 0.583333 hours. In the second stage, it reacts with sodium hypochlorite in water for 0.75 hours .Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxyethyl)cyclohexanol” consists of a cyclohexanol ring with a hydroxyethyl group attached . The compound exists as a cis- and trans- mixture .Physical And Chemical Properties Analysis
“4-(2-Hydroxyethyl)cyclohexanol” is a colorless to almost colorless clear liquid . It has a boiling point of 175 degrees Celsius at 20 mmHg . The specific gravity at 20/20 degrees Celsius is 1.05, and the refractive index is 1.49 .科学研究应用
Flavor and Fragrance Agents
Due to its potential for transformation into various esters, 4-(2-Hydroxyethyl)cyclohexanol could be used in creating flavor and fragrance agents. These agents could mimic natural scents or tastes in food and perfume industries.
Each application leverages the unique chemical properties of 4-(2-Hydroxyethyl)cyclohexanol , such as its ability to form esters and ethers, and its incorporation into larger molecular structures. The compound’s versatility highlights its importance in scientific research and industrial applications. 1 2
未来方向
“4-(2-Hydroxyethyl)cyclohexanol” is a versatile compound widely used in the biomedical industry. It serves as a valuable intermediate in the synthesis of various drugs, such as analgesics, anti-inflammatories, and antivirals . It is anticipated that this compound will continue to be of interest in the development of new drugs and other chemical products .
属性
IUPAC Name |
4-(2-hydroxyethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-5-7-1-3-8(10)4-2-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIBVWWQOOVXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548389 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)cyclohexanol | |
CAS RN |
74058-21-2 | |
| Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

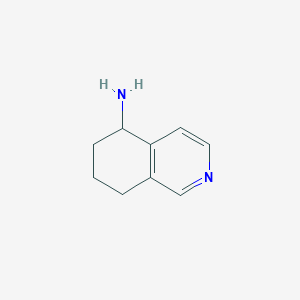
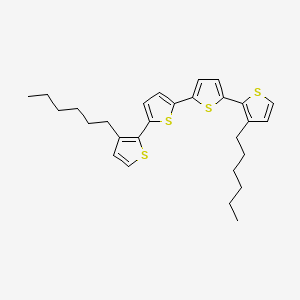
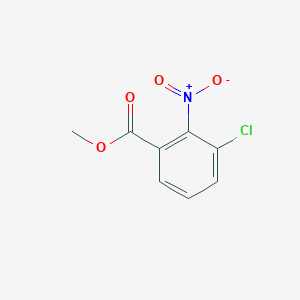
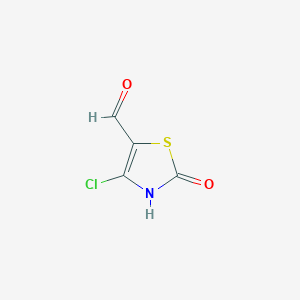
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
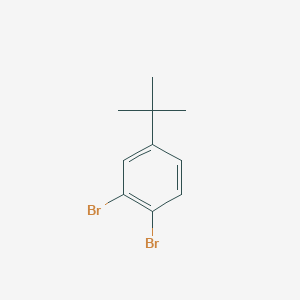
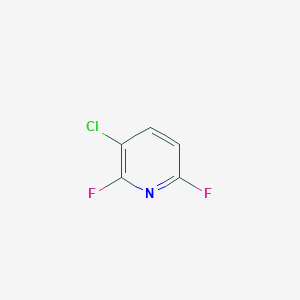

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
